(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile
Description
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and a nitrile group attached to the acetonitrile moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)9-10-7-13(18-3)14(19-4)8-11(10)12(17-15)5-6-16/h7-8H,5,9H2,1-4H3 |
InChI Key |
GGWIVRMILGZNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC#N)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE typically involves the Ritter reaction. This reaction is a well-known method for synthesizing amides from nitriles and alcohols. The general procedure involves the reaction of 1-(3,4-dimethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides in the presence of glacial acetic acid and concentrated sulfuric acid at temperatures below 5°C . The reaction mixture is then stirred at elevated temperatures (60-70°C) to complete the synthesis .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and mixing.
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antiarrhythmic, hemostatic, and anthelmintic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, its antiarrhythmic activity is attributed to its ability to block certain ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . The hemostatic activity is linked to its interaction with blood coagulation factors, enhancing the clotting process .
Comparison with Similar Compounds
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds have similar structures but with ethoxy groups instead of methoxy groups.
3,3-Dialkyl-3,4-dihydroisoquinolines: These compounds share the core isoquinoline structure but differ in the alkyl substituents.
Uniqueness: 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE is unique due to the presence of both methoxy groups and a nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
